molecular formula C13H19ClN2O B13303206 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine

Cat. No.: B13303206
M. Wt: 254.75 g/mol
InChI Key: BKEAKEWSNWEBSD-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine is a chemical compound with the molecular formula C13H19ClN2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine typically involves the reaction of 4-chlorophenol with 2-chloroethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Chlorophenoxy)ethyl]piperidin-3-ylmethylamine: Similar structure but with a different substitution pattern on the piperidine ring.

    1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-ylmethylamine: Another similar compound with a different substitution pattern.

Uniqueness

1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]piperidin-4-amine

InChI

InChI=1S/C13H19ClN2O/c14-11-1-3-13(4-2-11)17-10-9-16-7-5-12(15)6-8-16/h1-4,12H,5-10,15H2

InChI Key

BKEAKEWSNWEBSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CCOC2=CC=C(C=C2)Cl

Origin of Product

United States

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